Differential Modulation of CYP1A1/1B1 and XRE-Transactivation vs. 2-Hydroxychalcone
In a comparative study of hydroxychalcone isomers, 2'-hydroxychalcone (a close structural analog of the target dihydrochalcone) exhibited distinct biological activity compared to its 2-hydroxy positional isomer. While both compounds showed comparable IC50 values against CYP1A1 (micromolar range) and CYP1B1 (submicromolar range), they produced opposite effects on XRE-transactivation [1]. Specifically, in the absence of a chemical inducer, 10 μM 2'-hydroxychalcone increased XRE-transactivation by 2.5-fold, whereas 2-hydroxychalcone induced a dramatic 18-fold increase [1]. This demonstrates that the ortho-hydroxyl (2'-OH) configuration, present in 2'-hydroxy-3-phenylpropiophenone, confers a uniquely moderate XRE induction profile compared to the hyperactive 2-hydroxy positional isomer, a critical differentiator for researchers studying AhR-mediated pathways.
| Evidence Dimension | XRE-Transactivation Fold Increase (10 µM compound, no inducer) |
|---|---|
| Target Compound Data | 2.5-fold increase (2'-hydroxychalcone) |
| Comparator Or Baseline | 18-fold increase (2-hydroxychalcone) |
| Quantified Difference | 2'-hydroxychalcone induces 7.2× lower XRE activation than 2-hydroxychalcone. |
| Conditions | MCF-7 human breast cancer cell line; XRE-driven reporter gene assay. |
Why This Matters
This positional isomerism dictates opposite biological outcomes in xenobiotic response, making the 2'-hydroxy configuration essential for studies on CYP1A1/1B1 inhibition without the confounding hyperactivation of XRE observed with the 2-hydroxy isomer.
- [1] Wang, H., Wang, Y., Chen, Z. Y., Chan, F. L., & Leung, L. K. (2005). Hydroxychalcones exhibit differential effects on XRE transactivation. Toxicology, 207(2), 303-313. View Source
